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Benz(a)anthracene, 7-ethyl-12-methyl-

Cat. No.: B102737
CAS No.: 16354-50-0
M. Wt: 270.4 g/mol
InChI Key: KGHAOMPXHGIHAL-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Benz(a)anthracene (B33201), 7-ethyl-12-methyl- belongs to the class of polycyclic aromatic hydrocarbons (PAHs), a large group of organic compounds composed of multiple fused aromatic rings. PAHs are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. Their presence in the environment and in substances like tobacco smoke has long been associated with an increased risk of cancer in humans.

The scientific community's interest in PAHs is rooted in their potent carcinogenic, mutagenic, and teratogenic properties. Research into these compounds is critical for understanding the molecular basis of cancer initiation and for assessing the risks posed by environmental and occupational exposures.

Historical Perspectives on Benz(a)anthracene Alkylated Derivatives Research

The investigation of alkylated derivatives of benz(a)anthracene has a rich history, driven by the observation that the position and nature of alkyl substituents on the aromatic ring system can profoundly influence carcinogenic activity. Early research in the mid-20th century focused on synthesizing and testing a wide array of these compounds to establish structure-activity relationships.

A pivotal area of this research has been the comparison of different alkylated benz(a)anthracenes to understand the role of specific methyl and ethyl groups in the carcinogenic process. This line of inquiry has been instrumental in developing models of chemical carcinogenesis and in identifying the key metabolic activation pathways that transform these relatively inert molecules into potent DNA-damaging agents.

Significance in Experimental Carcinogenesis Models

Benz(a)anthracene, 7-ethyl-12-methyl- has been utilized as a model carcinogen in various rodent systems to induce tumors and study the mechanisms of cancer development. These studies are fundamental to cancer research as they allow for the controlled investigation of the carcinogenic process in a whole-organism setting. The use of this compound in such models helps to elucidate the genetic and molecular changes that lead to tumor formation.

A significant aspect of the research on Benz(a)anthracene, 7-ethyl-12-methyl- involves its comparison with the highly potent and well-characterized carcinogen, 7,12-dimethylbenz(a)anthracene (DMBA). nih.gov Such comparative studies are crucial for dissecting the influence of specific alkyl groups on carcinogenic potency.

Research has shown that the substitution of a methyl group with an ethyl group at the 7-position of the benz(a)anthracene molecule, while retaining the methyl group at the 12-position, results in a compound with carcinogenic activity similar to that of DMBA. nih.gov In contrast, the isomeric 7-methyl-12-ethylbenz[a]anthracene is a much weaker carcinogen. nih.gov This highlights the critical role of the specific positioning of these alkyl groups in determining the carcinogenic potential of the molecule.

Further research has explored the covalent binding of these ethylated analogs to DNA, a key step in the initiation of cancer. These studies have demonstrated a correlation between the extent of DNA binding and the carcinogenic potency of these compounds. For instance, in mouse embryo fibroblast cells, the level of DNA adducts formed by these compounds followed a descending order of potency: DMBA > 7-ethyl-12-methylbenz[a]anthracene > 7-methyl-12-ethylbenz[a]anthracene > 7,12-diethylbenz[a]anthracene. researchgate.net This finding underscores that a primary determinant of the carcinogenicity of these compounds is their ability to bind to cellular DNA. researchgate.net

Below is a data table summarizing the comparative carcinogenic and DNA binding activities:

CompoundCarcinogenic Activity Relative to DMBADNA Binding Potency
7,12-dimethylbenz[a]anthracene (B13559) (DMBA)High (Reference)High (Reference)
Benz(a)anthracene, 7-ethyl-12-methyl-Similar to DMBA nih.govHigh researchgate.net
7-methyl-12-ethylbenz[a]anthraceneMuch weaker than DMBA nih.govModerate researchgate.net
7,12-diethylbenz[a]anthraceneWeaker than DMBALow researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18 B102737 Benz(a)anthracene, 7-ethyl-12-methyl- CAS No. 16354-50-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16354-50-0

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

7-ethyl-12-methylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-3-16-19-11-7-6-9-17(19)14(2)21-18-10-5-4-8-15(18)12-13-20(16)21/h4-13H,3H2,1-2H3

InChI Key

KGHAOMPXHGIHAL-UHFFFAOYSA-N

SMILES

CCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)C

Canonical SMILES

CCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)C

Other CAS No.

16354-50-0

Synonyms

7-ETHYL-12-METHYLBENZ(A)ANTHRACENE

Origin of Product

United States

Synthesis and Chemical Reactivity Studies of Benz a Anthracene, 7 Ethyl 12 Methyl

Chemical Synthesis Pathways for Benz(a)anthracene (B33201) Alkylated Derivatives

The synthesis of specifically alkylated benz(a)anthracenes often requires multi-step strategies that allow for precise control over the placement of substituent groups on the aromatic framework.

Multi-step Reaction Approaches

Historically, the synthesis of alkylated benz(a)anthracenes has been achieved through classical organic reactions involving cyclization and subsequent modification of precursor molecules. For instance, the well-studied compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a close structural relative of 7-ethyl-12-methyl-benz(a)anthracene, has been synthesized from precursors like o-(alpha-methyl-alpha-1-naphthyl)toluic acid. drugfuture.com Another established route involves the chemical modification of 9,10-dimethyl-9,10-dihydroxy-9,10-dihydro-1,2-benzanthracene. drugfuture.com These methods, while effective, often involve multiple transformations to build the tetracyclic system and introduce the alkyl groups at the desired 7- and 12-positions. More recent synthetic strategies may involve Diels-Alder cycloaddition reactions to construct the core anthracene (B1667546) skeleton, followed by functional group manipulations to yield the final product. nih.gov

Application of Specific Organic Reactions

The Reformatsky reaction is a key method for forming carbon-carbon bonds, a critical step in the synthesis of complex molecules. byjus.combeilstein-journals.org This reaction typically involves the reaction of an alpha-halo ester with a carbonyl compound, such as a ketone or aldehyde, in the presence of metallic zinc. byjus.com The key intermediate is an organozinc compound, often called a Reformatsky enolate, which can be generated under neutral conditions, offering an advantage over base-induced aldol (B89426) condensations. beilstein-journals.orgnih.gov In the context of benz(a)anthracene synthesis, a Reformatsky reaction has been used to prepare DMBA from a 9-methyl-1,2-benzanthracen-10-one precursor, demonstrating its utility in adding alkyl groups to the polycyclic core. drugfuture.com The versatility of this reaction allows for its application in constructing the side chains necessary for compounds like 7-ethyl-12-methyl-benz(a)anthracene.

Synthesis of Related Alkylated Benz(a)anthracene Compounds for Comparative Analysis

To understand the structure-reactivity relationships within this class of compounds, a variety of alkylated derivatives have been synthesized for comparative studies. acs.orgacs.org The most extensively studied analogue is 7,12-dimethylbenz[a]anthracene (DMBA). nih.govacs.orgwikipedia.org In addition, a series of other mono- and di-alkylated benz[a]anthracenes have been prepared to investigate the influence of the type and position of alkyl groups on chemical reactivity. acs.orgacs.org These include:

5-methylbenz[a]anthracene (B134991)

6-methylbenz[a]anthracene (B135010)

7-methylbenz[a]anthracene (B135024) acs.orgacs.org

7-ethylbenz[a]anthracene acs.orgacs.org

12-methylbenz[a]anthracene acs.orgacs.org

7-methyl-12-ethylbenz[a]anthracene acs.org

7,12-diethylbenz[a]anthracene acs.org

These compounds serve as crucial tools for comparative analysis, particularly in studies of carbocation stability and rearrangement. acs.org

Carbocation Formation and Stability in Benz(a)anthracene Derivatives

The formation of carbocations from benz(a)anthracene derivatives is a key aspect of their chemical reactivity. These intermediates are often highly colored and can be studied at low temperatures in strongly acidic environments.

Low-temperature Protonation Studies in Superacid Media

Stable carbocations of benz(a)anthracene derivatives can be generated and observed through low-temperature protonation in superacid media, such as a mixture of fluorosulfuric acid and sulfuryl chloride fluoride (B91410) (FSO₃H/SO₂ClF). acs.orgacs.org This technique allows for the direct observation of these reactive species by methods like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Studies on a series of mono- and dialkylated benz[a]anthracenes have shown that protonation typically occurs at the C-7 or C-12 positions, which are the most reactive meso positions of the anthracene core. acs.orgacs.org For derivatives like 7-ethyl-12-methyl-benz(a)anthracene, protonation can occur at either of the alkyl-substituted positions. acs.org The resulting carbocations exhibit significant charge delocalization across the polycyclic aromatic system, with a notable anthracenium ion character. acs.org

Table 1: Carbocation Formation from Alkylated Benz[a]anthracenes in Superacid acs.orgacs.org
Precursor CompoundObserved Carbocation Species
5-Methylbenz[a]anthraceneC-7 Protonated Carbocation
6-Methylbenz[a]anthraceneC-7 Protonated Carbocation
7-Methylbenz[a]anthraceneC-12 Protonated Carbocation
12-Methylbenz[a]anthraceneC-7 Protonated (Kinetic) and C-12 Ipso-Protonated (Thermodynamic)
7-Ethyl-12-methyl-benz(a)anthraceneInitial mixture of C-7 and C-12 Ipso-Protonated, rearranging to C-12 Protonated

Characterization of Kinetic versus Thermodynamic Carbocation Species

Low-temperature protonation studies have revealed the formation of both kinetically and thermodynamically controlled products. acs.orgacs.org The kinetic product is the carbocation that forms fastest, while the thermodynamic product is the most stable carbocation, which may be formed after a rearrangement. youtube.com

For instance, the protonation of 12-methylbenz[a]anthracene initially yields the C-7 protonated carbocation as the kinetic product. acs.orgacs.org Over time, this species rearranges to the more stable ipso-protonated carbocation at the C-12 position, which is the thermodynamic product. acs.orgacs.org

A similar phenomenon is observed for 7,12-dialkylated derivatives such as 7-ethyl-12-methyl-benz(a)anthracene. acs.org Initially, a mixture of two ipso-protonated carbocations is formed at both the C-7 and C-12 positions. acs.org With time, this mixture converts exclusively to the C-12 protonated carbocation, which is the thermodynamically favored species. acs.org This rearrangement highlights the subtle electronic and steric effects that govern carbocation stability in these complex systems. The stability is influenced by factors such as hyperconjugation and the inductive effect of the alkyl groups, which help to disperse the positive charge. libretexts.org

Table 2: Kinetic vs. Thermodynamic Carbocation Formation in Benz[a]anthracene Derivatives acs.org
Precursor CompoundKinetic Product (Initially Formed)Thermodynamic Product (Final)
12-Methylbenz[a]anthraceneC-7 Protonated Carbocation (9H⁺)C-12 Ipso-Protonated Carbocation (9aH⁺)
7-Ethyl-12-methyl-benz(a)anthracene (17)Mixture of C-7 (17H⁺) and C-12 (17aH⁺) Ipso-Protonated CarbocationsC-12 Ipso-Protonated Carbocation (17aH⁺)
7-Methyl-12-ethylbenz[a]anthracene (16)Mixture of C-7 (16H⁺) and C-12 (16aH⁺) Ipso-Protonated CarbocationsC-12 Ipso-Protonated Carbocation (16aH⁺)

Influence of Alkyl Substituents on Carbocation Stability

The stability of carbocation intermediates is a critical factor in determining the reaction pathways of electrophilic additions and substitutions in aromatic compounds. In the case of 7-ethyl-12-methylbenz[a]anthracene, the ethyl group at the 7-position and the methyl group at the 12-position exert a significant influence on the stability of carbocations formed during chemical reactions.

Alkyl groups, such as ethyl and methyl, are known to be electron-donating. This property arises from two main effects: the inductive effect and hyperconjugation. The inductive effect involves the donation of electron density through the sigma bond framework, while hyperconjugation involves the delocalization of sigma-electrons into an adjacent empty or partially filled p-orbital. Both effects help to disperse the positive charge of the carbocation, thereby increasing its stability.

The positions of the alkyl substituents on the benz[a]anthracene ring system are crucial. The 7 and 12 positions, also known as the meso-anthracenic or L-region, are highly reactive sites. The formation of a carbocation at a benzylic position, such as on the methyl or ethyl group, or on an adjacent aromatic carbon, is particularly stabilized by resonance with the extensive pi-system of the benz[a]anthracene core.

Table 1: Factors Influencing Carbocation Stability in 7-ethyl-12-methylbenz[a]anthracene

FeatureDescriptionImpact on Carbocation Stability
Ethyl Group (C7) Electron-donating via induction and hyperconjugation.Stabilizing
Methyl Group (C12) Electron-donating via induction and hyperconjugation.Stabilizing
Benz[a]anthracene Core Extended π-system allows for charge delocalization through resonance.Highly Stabilizing
Meso-anthracenic Positions (C7, C12) Highly reactive sites prone to electrophilic attack and carbocation formation.Favorable for reaction

Electrophilic Substitution Reactions

Electrophilic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction—that is, which hydrogen atom is replaced—is dictated by the electronic properties of the substituents already present on the ring.

The nitration of polycyclic aromatic hydrocarbons is a well-studied electrophilic substitution reaction. For 7,12-disubstituted benz[a]anthracenes, the positions for electrophilic attack are influenced by the directing effects of the alkyl groups and the inherent reactivity of the different positions on the benz[a]anthracene skeleton.

The most probable sites for nitration would be the positions that are activated by the alkyl groups and are also inherently reactive in the parent benz[a]anthracene molecule. The positions ortho to the methyl and ethyl groups (positions 11 and 8, respectively) and other electronically favorable positions on the terminal benzene (B151609) rings are likely candidates for substitution.

Table 2: Predicted Regioselectivity in the Nitration of 7-ethyl-12-methylbenz[a]anthracene

PositionActivating/Deactivating InfluencePredicted Reactivity
Ring A (positions 1, 2, 3, 4) Distant from activating groupsModerate
Ring B (positions 5, 6) Adjacent to the fused ring systemLow
Ring C (positions 8, 9, 10, 11) Activated by the ethyl and methyl groupsHigh
Position 8 Ortho to the ethyl groupLikely site of substitution
Position 11 Ortho to the methyl groupLikely site of substitution
Positions 5 and 6 Generally less reactive in electrophilic substitutionUnlikely site of substitution

Similar to nitration, the bromination of 7-ethyl-12-methylbenz[a]anthracene is an electrophilic aromatic substitution reaction. The regioselectivity of bromination is also governed by the directing effects of the alkyl substituents.

Direct experimental results for the bromination of this specific compound are not extensively documented in the available scientific literature. However, drawing parallels with related compounds such as 7,12-dimethylbenz[a]anthracene (DMBA) nih.gov, it is expected that the reaction will favor substitution at the positions activated by the electron-donating alkyl groups.

The bromination is likely to occur at the positions ortho to the ethyl and methyl groups. The larger size of the bromine atom compared to the nitro group may introduce steric hindrance, which could influence the product distribution between the possible substitution sites.

Table 3: Predicted Regioselectivity in the Bromination of 7-ethyl-12-methylbenz[a]anthracene

PositionActivating/Deactivating InfluenceSteric HindrancePredicted Reactivity
Ring A (positions 1, 2, 3, 4) Distant from activating groupsLowModerate
Ring B (positions 5, 6) Adjacent to the fused ring systemModerateLow
Ring C (positions 8, 9, 10, 11) Activated by the ethyl and methyl groupsModerate to HighHigh
Position 8 Ortho to the ethyl groupModerateLikely site of substitution
Position 11 Ortho to the methyl groupModerateLikely site of substitution

Metabolic Activation and Biotransformation Pathways of Benz a Anthracene, 7 Ethyl 12 Methyl

Enzymatic Biotransformation Processes

The biotransformation of 7-EMBA is a complex, multi-step process primarily aimed at increasing its water solubility to facilitate excretion. This process is broadly divided into Phase I and Phase II metabolism, involving a suite of enzymes that modify the parent compound.

Role of Cytochrome P-450 Isoforms

Cytochrome P-450 (CYP) monooxygenases are central to the initial metabolic activation of 7-EMBA. These enzymes introduce oxygen into the polycyclic aromatic hydrocarbon (PAH) structure, a critical first step in its biotransformation. Different CYP isoforms exhibit varying efficiencies and regioselectivity in metabolizing PAHs. For instance, in the metabolism of the related compound 7,12-dimethylbenz(a)anthracene (DMBA), CYP1A1 and CYP1B1 are known to be involved. nih.govsemanticscholar.org While specific data on 7-EMBA is limited, it is anticipated that similar CYP isoforms play a role in its oxidation. The induction of certain CYP enzymes can significantly alter the rate and metabolic profile of these compounds. nih.gov

Involvement of Epoxide Hydrolase

Following the initial oxidation by CYPs, which often results in the formation of reactive epoxide intermediates, microsomal epoxide hydrolase (mEH) plays a crucial role. unm.edu This enzyme catalyzes the hydrolysis of epoxides to form trans-dihydrodiols. semanticscholar.orgunm.edu This step is a critical juncture in the metabolic pathway, as the resulting dihydrodiols can either be detoxified through further metabolism or be further activated to form highly reactive diol epoxides. semanticscholar.orgnih.gov The activity of mEH is essential for the metabolic activation of many PAHs, including DMBA, where it is required for the formation of the ultimate carcinogenic metabolite. nih.govsemanticscholar.org

Phase I Metabolism (e.g., Hydroxylation, Epoxidation)

Phase I metabolism of 7-EMBA primarily involves hydroxylation and epoxidation reactions catalyzed by CYP enzymes. core.ac.uk These reactions introduce functional groups onto the aromatic rings, making the molecule more susceptible to further metabolic transformations. Research on the closely related 7-ethylbenz(a)anthracene (B1196495) (7-EBA) and 7-methylbenz(a)anthracene (7-MBA) using mouse skin microsomes has shown that both are metabolized to dihydrodiols. nih.gov The predominant metabolites detected for both were the 8,9-dihydrodiols. nih.gov Additionally, the 3,4- and 10,11-dihydrodiols of 7-EBA were also identified. nih.gov The initial epoxidation can occur at various positions on the benz(a)anthracene (B33201) ring system, leading to a variety of isomeric dihydrodiols.

Phase II Metabolism (e.g., Conjugation with Sulfate (B86663), Glutathione (B108866), Glucuronic Acid)

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules such as sulfate, glutathione, and glucuronic acid. upol.cz These conjugation reactions, catalyzed by enzymes like sulfotransferases, glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs), significantly increase the water solubility of the metabolites, facilitating their elimination from the body. upol.cz For instance, studies on 7-methylbenz[a]anthracene (B135024) have shown the formation of glutathione conjugates. nih.gov This detoxification pathway is crucial for reducing the cellular concentration of reactive intermediates and preventing their interaction with critical cellular macromolecules.

Identification and Characterization of Metabolites

The identification of specific metabolites is key to understanding the mechanisms of action of 7-EMBA. Advanced analytical techniques are employed to separate and characterize the various transformation products.

Dihydrodiol Epoxide Metabolites (e.g., Bay-Region, K-Region)

A critical aspect of PAH metabolism is the formation of dihydrodiol epoxides, which are often the ultimate carcinogenic forms of these compounds. nih.gov These metabolites are formed when a dihydrodiol, a product of Phase I metabolism, undergoes a second epoxidation by CYP enzymes. semanticscholar.org

The location of the initial dihydrodiol on the benz(a)anthracene nucleus determines the type of diol epoxide formed. Of particular significance are the "bay-region" and "K-region" diol epoxides.

Bay-Region Diol Epoxides: The "bay-region" theory of PAH carcinogenesis posits that diol epoxides formed in the sterically hindered bay region of the molecule are particularly potent carcinogens. nih.govnih.gov For 7-EMBA, this would correspond to the 3,4-diol-1,2-epoxide. Studies on the related compound 7-MBA have strongly implicated the bay-region diol epoxide as the ultimate carcinogenic metabolite. nih.govnih.gov The formation of a bay-region diol epoxide is a common activation pathway for many carcinogenic PAHs. nih.gov

K-Region Epoxides and Diols: The "K-region" refers to the 5,6-double bond of the benz(a)anthracene nucleus. While K-region epoxides and their corresponding dihydrodiols are formed during metabolism, they are generally considered to be less carcinogenic than their bay-region counterparts. nih.gov Comparative metabolic studies of 7-EBA and 7-MBA in rat liver microsomes revealed that for 7-EBA, the 5,6-diol was only a minor product, whereas the 8,9- and 1,2-diols were predominant. nih.gov This suggests that the ethyl group at the 7-position may sterically hinder metabolism at the K-region, favoring the formation of diols on the angular benzo-ring. nih.gov

Table 1: Key Enzymes in the Metabolism of Benz(a)anthracene, 7-ethyl-12-methyl- and Related Compounds

Enzyme Family Specific Enzyme(s) Role in Metabolism
Cytochrome P-450 CYP1A1, CYP1B1 Initial oxidation, epoxidation, and hydroxylation (Phase I)
Epoxide Hydrolase Microsomal Epoxide Hydrolase (mEH) Hydrolysis of epoxides to form dihydrodiols
Transferases Sulfotransferases, Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs) Conjugation reactions to increase water solubility (Phase II)

Table 2: Major Metabolites of 7-ethylbenz(a)anthracene (a related compound)

Metabolite Type Position of Modification
8,9-dihydrodiol Dihydrodiol 8,9-positions
3,4-dihydrodiol Dihydrodiol 3,4-positions
10,11-dihydrodiol Dihydrodiol 10,11-positions

Hydroxymethyl Derivatives

The initial steps in the metabolic activation of methylated PAHs often involve the oxidation of the methyl groups to form hydroxymethyl derivatives. In the case of the well-studied DMBA, both the 7-methyl and 12-methyl groups are susceptible to hydroxylation, leading to the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.gov This process is catalyzed by cytochrome P-450 monooxygenases. asm.org For instance, studies using rat liver homogenates have demonstrated the conversion of 7- and 12-methylbenz[a]anthracene into their corresponding hydroxymethyl derivatives. nih.gov

Furthermore, research on the metabolism of DMBA by certain bacteria, such as Pseudomonas aeruginosa, has also shown the oxidation of the methyl groups to form hydroxymethyl derivatives. asm.org In mouse epidermis, 7-OHM-12-MBA has been identified as a significant intermediate in the metabolic activation of DMBA, underscoring the importance of this pathway. nih.gov Given these precedents, it is highly probable that 7-ethyl-12-methylbenz(a)anthracene also undergoes hydroxylation at both the 7-ethyl and 12-methyl positions. The presence of an ethyl group might influence the rate and regioselectivity of this hydroxylation compared to a methyl group.

Phenolic Metabolites

Another major route of biotransformation for PAHs is the formation of phenolic metabolites through the epoxidation of the aromatic ring, followed by rearrangement. For DMBA, a variety of phenolic derivatives are formed, which are considered to be electrophilic and capable of covalent binding to cellular macromolecules like DNA. nih.gov Studies with rat liver microsomes have identified phenols at the 2, 3, and 4-positions of DMBA and its hydroxymethyl derivatives. nih.gov The formation of these phenols is a key aspect of the metabolic profile of DMBA. nih.gov

In studies with rat mammary epithelial cells, the production of phenolic metabolites from DMBA was found to be significant. nih.gov Considering the structural similarities, it is expected that 7-ethyl-12-methylbenz(a)anthracene would also be metabolized to a range of phenolic derivatives across its aromatic ring system. The specific positions of hydroxylation may be influenced by the electronic and steric effects of the ethyl and methyl substituents.

Regio- and Stereoselective Aspects of Metabolic Transformations

The metabolism of PAHs is characterized by a high degree of regio- and stereoselectivity, which is critical in determining their carcinogenic potential. Fungal and mammalian cytochrome P-450 monooxygenase and epoxide hydrolase enzyme systems exhibit high selectivity in the metabolism of methylbenz[a]anthracenes. asm.org For example, the metabolism of 7-methylbenz[a]anthracene (7-MBA) by rat liver microsomes produces five optically active dihydrodiols as the main metabolites. nih.gov

A comparative study on the metabolism of 7-EBA and 7-MBA in mouse skin microsomes revealed that while both were metabolized to a similar extent, the profiles of the resulting dihydrodiols differed. nih.gov The 8,9-dihydrodiols were the predominant metabolites for both compounds. However, for 7-EBA, the 3,4- and 10,11-dihydrodiols were also detected, whereas for 7-MBA, the 3,4-, 5,6-, and 10,11-dihydrodiols were found. nih.gov This suggests that the ethyl group in 7-EBA may sterically hinder metabolism at the K-region (5,6-position) and favor metabolism at the bay-region (1,2,3,4-ring). nih.gov It is therefore plausible that the metabolism of 7-ethyl-12-methylbenz(a)anthracene would also exhibit distinct regio- and stereochemical outcomes influenced by the interplay of the ethyl and methyl groups.

In Vitro and In Vivo Metabolic Profiling

Metabolism in Hepatic Microsomal Fractions

Hepatic microsomes are a primary in vitro system for studying the metabolism of xenobiotics. Studies with rat liver microsomes have been instrumental in elucidating the metabolic pathways of DMBA, identifying various dihydrodiols, and hydroxymethyl and phenolic derivatives. nih.govnih.govcore.ac.uk The activity of microsomal enzymes, such as cytochrome P-450, can be induced by pretreatment with agents like 3-methylcholanthrene (B14862) or phenobarbital, leading to altered rates and regioselectivity of metabolism. nih.gov

In a comparative study, the metabolism of 7-EBA and 7-MBA was examined in hepatic microsomal fractions from untreated rats. nih.gov Both compounds were metabolized to a similar extent, but the proportions of the resulting dihydrodiols varied. For 7-MBA, the 8,9- and 5,6-dihydrodiols were the main products, while for 7-EBA, the 8,9- and 1,2-dihydrodiols were predominant. nih.gov This highlights the influence of the alkyl substituent on the metabolic profile in liver microsomes. It can be extrapolated that the metabolism of 7-ethyl-12-methylbenz(a)anthracene in hepatic microsomes would yield a complex mixture of metabolites, with the ethyl and methyl groups directing the enzymatic attacks to specific sites on the molecule.

Metabolism in Isolated Mammalian Cell Systems (e.g., Mammary Epithelial Cells)

Isolated mammalian cell systems provide a more biologically relevant context for metabolic studies. The metabolism of DMBA in rat mammary epithelial cells has been investigated to understand organ-specific carcinogenesis. nih.gov These studies revealed that the metabolic profile can vary depending on the physiological state of the animal from which the cells were isolated. nih.gov For instance, cells from young virgin rats produced a higher proportion of polar and phenolic metabolites compared to cells from older or parous rats. nih.gov

Given that DMBA is a potent mammary carcinogen, and its metabolism in mammary cells is well-documented, it is reasonable to assume that 7-ethyl-12-methylbenz(a)anthracene would also be metabolized in these cells. The specific metabolites and their proportions would likely differ from those observed in hepatic systems, reflecting the unique enzymatic machinery of mammary epithelial cells.

Comparative Species-Specific Metabolic Differences (e.g., Rat, Mouse)

Metabolic pathways of PAHs can exhibit significant species-specific differences. A study comparing the metabolism of 7-EBA and 7-MBA in mouse skin microsomes found that both were metabolized to a similar extent, with 8,9-dihydrodiols being the major metabolites. nih.gov However, the study also noted that 7-MBA bound to microsomal protein at a level ten times higher than 7-EBA, and its binding to DNA in mouse skin was five times greater. nih.gov These differences in metabolic activation likely contribute to the observed lower carcinogenic activity of 7-EBA compared to 7-MBA in mouse skin. nih.gov

Studies on DMBA metabolism in rat liver have provided detailed profiles of its metabolites. nih.govnih.gov While direct comparative studies on the metabolism of 7-ethyl-12-methylbenz(a)anthracene in rats and mice are not available, the existing data on related compounds suggest that such differences would exist. These could manifest in the relative proportions of different metabolites, such as dihydrodiols and hydroxymethyl derivatives, ultimately influencing the compound's biological effects in different species.

Data Tables

Table 1: Inferred Hydroxymethyl and Phenolic Metabolites of 7-Ethyl-12-Methylbenz(a)anthracene

Metabolite TypeInferred Specific MetabolitesBasis of Inference
Hydroxymethyl Derivatives 7-(1-Hydroxyethyl)-12-methylbenz(a)anthraceneOxidation of the ethyl group, analogous to methyl hydroxylation in DMBA.
7-Ethyl-12-hydroxymethylbenz(a)anthraceneOxidation of the methyl group, a common pathway for methylated PAHs. nih.gov
Phenolic Metabolites Phenols at various positions (e.g., 1, 2, 3, 4, 5, 6, 8, 9, 10, 11)Aromatic hydroxylation is a major metabolic route for benz(a)anthracenes. nih.govnih.gov

Table 2: Comparison of Dihydrodiol Metabolites of 7-EBA and 7-MBA in Mouse Skin Microsomes

Dihydrodiol7-Ethylbenz(a)anthracene (7-EBA)7-Methylbenz(a)anthracene (7-MBA)
3,4-Dihydrodiol DetectedDetected
5,6-Dihydrodiol Not DetectedDetected
8,9-Dihydrodiol PredominantPredominant
10,11-Dihydrodiol DetectedDetected

Data sourced from a comparative metabolism study in mouse skin microsomes. nih.gov

Influence of Physiological States on Metabolism (e.g., Regenerating Liver)

The physiological state of an organism can significantly impact the metabolic rate of xenobiotics. Studies on the analogous compound, 7,12-dimethylbenz(a)anthracene (DMBA), have shown that the metabolic capacity of the liver is altered during regeneration.

Table 1: In Vitro Metabolism of [14C]DMBA by Normal and Regenerating Rat Liver Fractions

Liver StateCell FractionRelative Metabolism of [14C]DMBA
NormalMicrosomesHigher
NormalPost-mitochondrial supernatesHigher
Regenerating (48-96h post-hepatectomy)MicrosomesLower (≤60% of normal) nih.gov
Regenerating (48-96h post-hepatectomy)Post-mitochondrial supernatesLower (≤60% of normal) nih.gov

Differentiation between Detoxification and Activation Pathways

The biotransformation of 7-ethyl-12-methylbenz(a)anthracene, much like other PAHs, involves competing pathways that lead to either detoxification and excretion or metabolic activation to carcinogenic forms.

Formation of Less Reactive Metabolites (e.g., K-Region Dihydrodiols)

One of the primary detoxification pathways for benz(a)anthracenes involves the formation of dihydrodiols at the "K-region" of the molecule. The K-region is the bond between carbons 5 and 6, which is electronically rich and susceptible to epoxidation. The resulting K-region epoxides are then hydrolyzed by epoxide hydrolase to form dihydrodiols. These dihydrodiols are generally less reactive and more water-soluble, facilitating their excretion from the body.

For 7-methylbenz(a)anthracene (7-MBA), the 5,6-dihydrodiol (a K-region metabolite) is a principal product of microsomal metabolism. nih.gov However, the substitution pattern on the benz(a)anthracene ring can influence the site of metabolism. In the case of 7-ethylbenz(a)anthracene (7-EBA), the formation of the 5,6-diol is a minor pathway. nih.gov This suggests that the bulkier ethyl group at position 7 may sterically hinder metabolism at the adjacent K-region. nih.gov The molecular structure of the cis-5,6-dihydrodiol of DMBA reveals a significantly buckled ring system, a conformation influenced by steric hindrance between the hydroxyl group and the 7-methyl group. nih.gov

Generation of Electrophilic Intermediates Leading to DNA Interaction

The metabolic activation of benz(a)anthracenes to their ultimate carcinogenic forms typically involves the formation of "bay-region" diol epoxides. For 7-methylbenz(a)anthracene, the carcinogenic activity is attributed to its bay-region dihydrodiol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov This pathway involves the formation of a dihydrodiol at the 3,4-position, which is then further epoxidized in the bay region (the sterically hindered region between carbons 1 and 12). These diol epoxides are highly electrophilic and can react with nucleophilic sites on DNA, forming covalent adducts.

The formation of these DNA adducts is considered a critical step in the initiation of cancer. nih.govnih.gov Studies with DMBA have shown that it binds to DNA in various tissues, with the major adduct resulting from the reaction of a bay-region diol-epoxide. nih.gov Another significant adduct type arises from a diol-epoxide of a DMBA metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.govnih.gov The level of DNA binding has been correlated with the carcinogenic activity of these compounds. For instance, 7-MBA binds to DNA in mouse skin at a level five times higher than 7-EBA, which corresponds to its higher carcinogenic potency. nih.gov The major DNA adducts for both compounds appear to involve a common type of bay-region dihydrodiol-epoxide intermediate. nih.gov The presence of a bulky ethyl group at position 7 in 7-EBA, as compared to the methyl group in 7-MBA, appears to favor the formation of dihydrodiols on the angular benzo-ring, potentially at the expense of K-region metabolism. nih.gov

Table 2: Comparison of Metabolic Products and DNA Binding of Benz(a)anthracene Analogues

CompoundPredominant Dihydrodiol Metabolites (Mouse Skin Microsomes)Relative DNA Binding in Mouse Skin
Benz[a]anthracene (BA)-1x
7-Ethylbenz[a]anthracene (7-EBA)8,9-dihydrodiol, 3,4-dihydrodiol, 10,11-dihydrodiol nih.gov~1.8x that of BA nih.gov
7-Methylbenz[a]anthracene (7-MBA)8,9-dihydrodiol, 3,4-dihydrodiol, 5,6-dihydrodiol, 10,11-dihydrodiol nih.gov9x that of BA; 5x that of 7-EBA nih.gov

Mechanistic Insights into Genotoxicity and Carcinogenicity of Benz a Anthracene, 7 Ethyl 12 Methyl

Molecular Mechanisms of Carcinogenesis Initiation

The initiation of cancer by polycyclic aromatic hydrocarbons (PAHs) like the derivatives of benz(a)anthracene (B33201) is a multi-step process rooted in their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA.

The carcinogenic activity of benz(a)anthracene derivatives is contingent upon their metabolic transformation into ultimate carcinogens. For many PAHs, this process involves the formation of diol epoxides. The "bay region" theory is a cornerstone of understanding PAH carcinogenicity. This theory posits that diol epoxides in the bay region of a PAH molecule are particularly carcinogenic due to their electronic properties and shape, which facilitate the formation of stable DNA adducts.

In the case of the potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA), a close analog of the subject compound, metabolic activation is required for its carcinogenic and mutagenic effects. medicopublication.com This biotransformation is carried out by enzymes such as cytochrome P-450 monooxygenases and microsomal epoxide hydrolase. semanticscholar.org The process leads to the formation of various metabolites, including the highly reactive bay-region diol-epoxide, DMBA-3,4-diol-1,2-epoxide, which is considered an ultimate carcinogenic form. semanticscholar.orgnih.gov This reactive epoxide can then form covalent adducts with DNA, a critical initiating event in chemical carcinogenesis. medicopublication.comnih.gov Studies with DMBA show that it can induce mutations and subsequent tumors in various tissues, including the skin, mammary gland, and lungs. medicopublication.comnih.govnih.govnih.gov The interaction of these metabolites with DNA is a direct genotoxic action that can lead to p53-dependent cytotoxicity, resulting in either apoptosis or the survival of mutated cells that can give rise to cancer. nih.govresearchgate.net

The nature and position of alkyl substituents on the benz(a)anthracene ring system profoundly influence its carcinogenic potential. The presence of methyl or ethyl groups at the meso-anthracenic positions (C7 and C12) is particularly significant.

Studies comparing 7-methylbenz(a)anthracene (7-MBA) and 7-ethylbenz(a)anthracene (B1196495) (7-EBA) reveal a marked difference in their carcinogenic activity. 7-MBA is a known carcinogen, whereas 7-EBA is significantly less active on mouse skin. nih.gov This difference in activity correlates directly with their ability to bind to DNA. Research shows that 7-MBA binds to DNA in mouse skin at approximately five times the level of 7-EBA. nih.gov

The substitution of a methyl group with an ethyl group at the 7-position decreases the reversible binding constant to DNA. This is attributed to steric hindrance from the bulkier ethyl group, which inhibits the optimal intercalation of the molecule with the DNA structure. Conversely, the 7-methyl group is associated with an increase in the binding constant. For the subject compound, Benz(a)anthracene, 7-ethyl-12-methyl-, the presence of a 12-methyl group is known to confer high carcinogenic activity (as seen in DMBA), while the 7-ethyl group is expected to reduce this activity compared to a 7-methyl group.

CompoundEffect of Alkyl Group on DNA BindingRelative Carcinogenic Activity
7-Methylbenz(a)anthracene (7-MBA) Increases binding constantHigh
7-Ethylbenz(a)anthracene (7-EBA) Decreases binding constant (1.6 times lower than parent)Much lower than 7-MBA

This table presents a comparison of the influence of methyl versus ethyl groups at the 7-position on DNA binding and carcinogenicity, based on data for 7-MBA and 7-EBA.

The presence of a methyl group at the 12-position, which is adjacent to the bay region, can introduce steric hindrance that distorts the planarity of the benz(a)anthracene ring system. This non-planarity does not necessarily negate carcinogenic activity; in fact, many potent carcinogens like DMBA are non-planar. This suggests that complete intercalation between DNA base pairs may not be the sole mechanism of action. Instead, the molecule may bind to the outside of the DNA helix, for example in the major groove, after alkylating a DNA base.

The steric bulk of the alkyl group itself plays a significant role. As noted previously, the larger ethyl group at the 7-position creates steric inhibition that decreases DNA binding compared to the smaller methyl group. nih.gov The presence of the sterically bulky ethyl group in 7-EBA has been shown to alter its metabolism, enhancing the formation of dihydrodiols on the angular benzo-ring at the expense of metabolism at other sites. nih.gov Therefore, for Benz(a)anthracene, 7-ethyl-12-methyl-, a complex interplay between the planarity-distorting 12-methyl group and the sterically hindering 7-ethyl group would define its specific metabolic pathway and ultimate carcinogenic potential.

Cellular and Molecular Responses to Benz(a)anthracene, 7-ethyl-12-methyl- Exposure

Exposure of cells to carcinogenic PAHs triggers a cascade of molecular responses, including the activation of DNA damage sensors, cell cycle checkpoints, and repair pathways.

The genotoxicity of benz(a)anthracene derivatives stems from the formation of DNA adducts by their reactive metabolites. Following administration of DMBA to rats, DNA adducts are found in numerous organs. nih.gov The major adducts result from the reaction of the bay-region diol-epoxide of DMBA and the diol-epoxide of its metabolite, 7-hydroxymethyl-12-methylbenz(a)anthracene. nih.govnih.gov

The formation of these adducts constitutes DNA damage, which, if not properly repaired, can lead to permanent mutations during DNA replication. Cells respond to this damage by activating DNA repair pathways, such as excision repair. nih.gov The efficiency of these repair processes can significantly influence tissue and individual susceptibility to carcinogenesis. Studies have shown that in rat models, older and parous animals exhibit a greater DNA repair capacity per unit of damage compared to young, virgin rats, which may explain their lower susceptibility to DMBA-induced mammary cancer. nih.gov The persistence of DNA damage is a key factor; long-lasting genotoxicity can occur if the repair mechanisms are overwhelmed or inefficient. nih.gov

DNA damage induced by PAHs can trigger cell cycle arrest, providing time for the cell to repair the damage before proceeding to DNA synthesis (S phase) or mitosis (M phase). This is a crucial protective mechanism to prevent the propagation of mutations.

Exposure to DMBA has been shown to cause a blockade of the cell cycle at the G1/S transition in the bone marrow cells of susceptible mice. nih.gov This arrest is associated with changes in the levels of key cell cycle regulatory proteins. In one study, high levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 were observed in affected cells. nih.govresearchgate.net The upregulation of p53 and p21 is a classic response to DNA damage, leading to cell cycle arrest to allow for repair or, if the damage is too severe, to initiate apoptosis (programmed cell death). This p53-dependent cytotoxicity is a critical defense against the development of cancer following exposure to genotoxic agents like DMBA. nih.govresearchgate.net

Structure Activity Relationship Sar Studies with Benz a Anthracene, 7 Ethyl 12 Methyl and Analogous Compounds

Comparative Analysis of Alkylated Benz(a)anthracenes

Comparison with 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA)

7,12-Dimethylbenz[a]anthracene (DMBA) is a powerful, organ-specific carcinogen and a well-established benchmark for PAH toxicity. medicopublication.comwikipedia.org It is widely used in cancer research as a potent tumor initiator. medicopublication.com The high carcinogenic activity of DMBA is attributed to the presence of methyl groups at both the 7 and 12 positions. These positions are critical for metabolic activation to the ultimate carcinogenic form of the molecule. medicopublication.com

While direct comparative studies on the carcinogenicity of 7-ethyl-12-methylbenz(a)anthracene versus DMBA are not extensively documented, established structure-activity principles suggest that 7-ethyl-12-methylbenz(a)anthracene is significantly less carcinogenic than DMBA. The substitution of a larger ethyl group for a methyl group at the 7-position introduces steric hindrance, which can impede the metabolic processes required for activation and reduce the molecule's ability to bind to DNA. Research on simpler analogs has shown that 7-ethylbenz[a]anthracene is considerably less active than 7-methylbenz[a]anthracene (B135024), a principle that strongly supports the predicted lower potency of 7-ethyl-12-methylbenz(a)anthracene relative to the highly potent DMBA. epa.gov

Comparison with 7-Methyl-12-ethylbenz[a]anthracene

Comparison with 7,12-Diethylbenz[a]anthracene

Similarly, direct comparative studies between 7-ethyl-12-methylbenz(a)anthracene and 7,12-diethylbenz(a)anthracene are not prominent in the scientific literature. It can be logically inferred that replacing both methyl groups of the highly potent DMBA with larger ethyl groups would result in a significant decrease in carcinogenic activity. The increased steric bulk from two ethyl groups would likely present a greater hindrance to the necessary metabolic activation and DNA interaction than the single ethyl group in 7-ethyl-12-methylbenz(a)anthracene. Therefore, the predicted order of carcinogenic potency would be: DMBA > 7-ethyl-12-methylbenz(a)anthracene > 7,12-diethylbenz(a)anthracene.

Correlations between Chemical Reactivity and Biological Activity

The biological consequences of exposure to polycyclic aromatic hydrocarbons (PAHs), such as Benz(a)anthracene (B33201), 7-ethyl-12-methyl-, are intrinsically linked to their chemical structure and reactivity. The following sections explore key structure-activity relationships (SARs) that have been investigated to understand and predict the genotoxic and carcinogenic potential of this compound and its analogs.

Carbocation Stability and Reactivity in Relation to Genotoxicity

The genotoxicity of many PAHs is not a direct action of the parent compound but rather the result of metabolic activation to highly reactive electrophilic intermediates that can form covalent adducts with DNA. A critical step in this process for benz(a)anthracene derivatives is the formation of carbocations, particularly from the opening of diol epoxide rings. The stability of these carbocations is a key determinant of their reactivity towards nucleophilic sites on DNA bases, and thus their genotoxic potential.

The "bay region" theory is a cornerstone in understanding the carcinogenicity of PAHs like benz(a)anthracene. nih.gov This theory posits that diol epoxides formed in the sterically hindered "bay region" of the molecule are particularly carcinogenic. nih.govresearchgate.net The bay region in benz(a)anthracene is the area between the 1 and 12 positions. When a diol epoxide is formed on the adjacent 1,2,3,4-ring, the resulting carbocation at the benzylic position (C1) is highly stabilized by the delocalization of the positive charge over the aromatic system. This increased stability facilitates its reaction with DNA.

Computational studies have provided significant insights into the stability of carbocations derived from benz(a)anthracene and its methylated analogs. These studies have shown that the formation of a bay-region carbocation from the corresponding 1,2-epoxide is an energetically favorable process. The position of methyl substitution significantly influences the stability of these carbocations. For instance, methylation at the 7 and 12 positions, as seen in the highly carcinogenic 7,12-dimethylbenz(a)anthracene (DMBA), enhances carbocation stability and, consequently, its carcinogenic activity. nih.gov The methyl groups can donate electron density, stabilizing the positive charge of the carbocation.

The covalent binding of these reactive intermediates to DNA is a crucial event in the initiation of carcinogenesis. Studies have shown a correlation between the extent of DNA adduct formation and the carcinogenic potency of benz(a)anthracene derivatives. For example, the potent carcinogen DMBA forms significantly higher levels of DNA adducts compared to its less carcinogenic or non-carcinogenic analogs. nih.gov The major adducts are typically formed through the reaction of the bay-region diol epoxide with the exocyclic amino groups of guanine (B1146940) and adenine (B156593) in DNA.

Table 1: Relative Carcinogenic Activity of some Benz(a)anthracene Derivatives

CompoundSubstitutionRelative Carcinogenic Activity
Benz(a)anthraceneUnsubstitutedWeak
7-Methylbenz(a)anthracene7-MethylModerate
12-Methylbenz(a)anthracene12-MethylModerate
7,12-Dimethylbenz(a)anthracene7,12-DimethylStrong
7-Ethyl-12-methyl-benz(a)anthracene7-Ethyl, 12-MethylData not available, expected to be a potent carcinogen

This table provides a qualitative comparison based on available literature. The carcinogenic potential is influenced by the stability of the corresponding carbocation intermediates.

Molecular Thickness as a Determinant of Carcinogenic Potential

The planarity of the aromatic ring system is a significant factor. For a PAH to effectively intercalate between the base pairs of the DNA double helix, a common non-covalent binding mode, a relatively planar structure is favored. However, complete planarity is not a strict requirement for carcinogenicity, and in some cases, deviations from planarity can enhance it.

In the case of 7,12-disubstituted benz(a)anthracenes, such as 7-ethyl-12-methyl-benz(a)anthracene, the substituents at the 7 and 12 positions can cause steric hindrance, leading to a distortion of the aromatic ring system from planarity. This distortion, or increased molecular thickness in the region of the substituents, can have several consequences:

Influence on Metabolism: The altered shape can affect how the molecule fits into the active sites of metabolizing enzymes like cytochrome P450s. This can influence the rate and regioselectivity of metabolism, potentially favoring the formation of the ultimate carcinogenic bay-region diol epoxides.

Interaction with DNA: A non-planar structure may hinder classical intercalation. However, it can facilitate the formation of covalent adducts in the major or minor grooves of DNA. The "thickness" of the molecule in the bay region, created by the substituents, can influence the conformation of the DNA adduct, which in turn can affect the efficiency of DNA repair mechanisms. Adducts that are poorly repaired are more likely to lead to mutations during DNA replication.

Studies on substituted PAHs have indicated that steric crowding in the bay region can increase carcinogenic activity. researchgate.net This is because the steric strain can make the bay-region diol epoxide more reactive and also distort the DNA upon adduction, making it a poorer substrate for repair enzymes.

Table 2: Relationship between Molecular Features and Carcinogenic Potential of Benz(a)anthracene Analogs

CompoundKey Molecular FeatureImplication for Carcinogenicity
Benz(a)anthracenePlanar aromatic systemWeak carcinogen, can intercalate but forms less stable carbocations.
7,12-Dimethylbenz(a)anthracene (DMBA)Non-planar due to steric hindrance between methyl groups.Potent carcinogen, enhanced carbocation stability and altered DNA adduct conformation.
7-Ethyl-12-methyl-benz(a)anthraceneExpected to be non-planar with increased "thickness" due to the ethyl group.Likely a potent carcinogen due to similar electronic and steric effects as DMBA.

This table highlights the interplay between molecular geometry and biological activity. The concept of "molecular thickness" relates to the out-of-plane distortion caused by bulky substituents.

Environmental Dynamics and Bioremediation of Benz a Anthracene, 7 Ethyl 12 Methyl

Environmental Occurrence and Sources

Formation from Thermal Processes

Benz(a)anthracene (B33201), 7-ethyl-12-methyl-, as a member of the polycyclic aromatic hydrocarbon (PAH) family, is not commercially produced. Instead, its formation is primarily the result of incomplete combustion of organic materials. nih.gov PAHs are generated through high-temperature processes where organic matter is not completely burned, leading to the formation of these complex aromatic compounds. ca.gov Sources of such thermal processes are widespread and include both industrial activities and natural events.

Industrial sources that contribute to the formation of PAHs include emissions from oil refineries, the combustion of gasoline in motor vehicles, and various manufacturing processes. ca.gov The incomplete burning of fossil fuels like coal and oil is a significant contributor. nih.gov Similarly, the high temperatures involved in processes like coal coking, asphalt (B605645) production, and at aluminum smelters using Soderberg electrodes can lead to the generation of a complex mixture of PAHs, which may include alkylated derivatives like 7-ethyl-12-methyl-benz(a)anthracene. nih.gov Natural sources, such as forest fires, also release PAHs into the atmosphere through the combustion of wood and other organic matter. nih.gov

Presence in Anthropogenic and Natural Environmental Matrices

Due to its formation through combustion, Benz(a)anthracene, 7-ethyl-12-methyl-, and other related PAHs are widely distributed in the environment. These compounds are found in various environmental compartments, often as part of a complex mixture of pollutants.

Sediments and Soot: PAHs, being hydrophobic compounds, tend to associate with particulate matter. In aquatic environments, they adsorb to suspended solids and eventually settle, leading to their accumulation in sediments. epa.gov Sediments in industrial harbors, rivers receiving urban runoff, and areas impacted by oil spills can have elevated levels of PAHs. Soot, a byproduct of incomplete combustion, is a primary carrier of PAHs in the atmosphere and upon deposition, contributes to the contamination of soils, water bodies, and urban surfaces. nih.gov Methylated benz(a)anthracenes have been identified in airborne particulates, stack gases, and roofing tar extracts, suggesting that 7-ethyl-12-methyl-benz(a)anthracene could also be present in these matrices. nih.gov

Food Products: The contamination of food with PAHs can occur through various pathways. Atmospheric deposition of PAHs onto plant surfaces can lead to their presence in fruits and vegetables. During food processing, methods such as smoking, grilling, and roasting can generate PAHs directly on the surface of the food. For instance, 7-methylbenz(a)anthracene has been detected in cooking emissions. ca.gov

The following table provides examples of environmental matrices where related PAHs have been detected, suggesting the potential presence of Benz(a)anthracene, 7-ethyl-12-methyl-.

Environmental MatrixDetected Related PAHsPotential Source
Air 7-Methylbenz(a)anthraceneOil refinery emissions, gasoline exhaust, cooking emissions ca.gov
Sediment 7,12-Dimethylbenz[a]anthracene (B13559)Petroleum refining operations epa.gov
Soot/Particulates Methylbenz(a)anthracenesCigarette smoke, stack gases, roofing tar nih.gov

Environmental Fate and Transport

Adsorption to Environmental Particles (e.g., Soil, Dust) and Distribution

The environmental mobility and distribution of Benz(a)anthracene, 7-ethyl-12-methyl- are largely governed by its physicochemical properties, particularly its low aqueous solubility and high hydrophobicity. These characteristics lead to a strong tendency for the compound to adsorb to organic matter present in soil, sediment, and dust particles. nih.gov

Once released into the environment, this strong adsorption to particulate matter limits its transport in the aqueous phase. nih.gov In soil, the compound is likely to be retained in the upper organic-rich layers with very slow leaching into groundwater. nih.gov Similarly, in aquatic systems, it will preferentially partition to suspended solids and bed sediments. This partitioning behavior significantly influences its bioavailability and persistence in the environment. The movement of contaminated soil and dust particles by wind and water erosion is a primary mechanism for the physical transport of this compound.

Abiotic Degradation Pathways (e.g., Photo-oxidation, Photoreaction)

Benz(a)anthracene, 7-ethyl-12-methyl- can undergo degradation in the environment through abiotic processes, with photodegradation being a significant pathway. tandfonline.com PAHs are known to be susceptible to photo-oxidation, a process initiated by the absorption of ultraviolet (UV) radiation from sunlight. tandfonline.com

Upon absorption of light energy, the molecule can become electronically excited and react with molecular oxygen to produce reactive oxygen species (ROS) or undergo direct photoreaction. tandfonline.com These reactions can lead to the formation of various degradation products. For the closely related compound 7,12-dimethylbenz[a]anthracene (DMBA), photo-oxidation has been shown to yield products such as the 7,12-epidioxy-7,12-dihydro-7,12-dimethyl derivative, a dione, and various hydroxylated and formylated derivatives. nih.gov The primary points of attack during the photooxidation of DMBA are the 7- and 12-positions. nih.gov It is plausible that similar reactions occur for 7-ethyl-12-methyl-benz(a)anthracene, leading to the oxidation of the alkyl substituents and the aromatic ring system. The rate and extent of photodegradation are influenced by factors such as light intensity, the presence of photosensitizers, and the medium in which the compound is present.

Biotic Degradation and Bioremediation Strategies

The microbial breakdown of PAHs is a crucial process in their removal from contaminated environments. While specific studies on the biotic degradation of Benz(a)anthracene, 7-ethyl-12-methyl- are not extensively documented, research on similar alkylated PAHs provides insight into the potential pathways and strategies for bioremediation.

Microorganisms, including bacteria and fungi, have evolved enzymatic systems to utilize PAHs as a source of carbon and energy. scispace.com The presence of alkyl groups can influence the rate and pathway of degradation. nih.gov For instance, the metabolism of 7-methylbenz[a]anthracene (B135024) (7-MBA) and 7,12-dimethylbenz[a]anthracene (DMBA) has been studied in various biological systems. In mouse skin microsomes, both 7-ethylbenz[a]anthracene (7-EBA) and 7-MBA were metabolized to a similar extent, with the 8,9-dihydrodiols being the predominant metabolites. nih.gov Fungal species like Cunninghamella elegans have been shown to metabolize 7-MBA to hydroxylated derivatives. nih.gov Furthermore, microbial transformation of DMBA has been observed in cultures of Pseudomonas aeruginosa and Penicillium notatum, leading to the formation of methyl-hydroxylated metabolites. nih.govnih.gov

Bioremediation strategies for PAH-contaminated sites aim to enhance the activity of these degradative microorganisms. These strategies can include:

Natural Attenuation: Relying on the intrinsic capabilities of the native microbial populations to degrade the contaminants over time.

Biostimulation: The addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous PAH-degrading microorganisms. mdpi.com

Bioaugmentation: The introduction of specific microbial strains or consortia with proven PAH-degrading capabilities to a contaminated site to supplement the native microbial population. nih.gov

Composting: An ex-situ bioremediation technique where contaminated soil is mixed with organic materials to create an environment conducive to thermophilic microbial degradation of PAHs. mdpi.comnih.gov This method can enhance the bioavailability and degradation of hydrophobic compounds. mdpi.com

The following table summarizes some microorganisms known to be involved in the degradation of related PAHs.

MicroorganismRelated PAH DegradedReference
Pseudomonas aeruginosa7,12-Dimethylbenz[a]anthracene nih.govnih.gov
Penicillium notatum7,12-Dimethylbenz[a]anthracene nih.govnih.gov
Cunninghamella elegans7-Methylbenz[a]anthracene nih.gov

Microbial Degradation by Bacteria (e.g., Mycobacterium vanbaalenii PYR-1, Pseudomonas aeruginosa)

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) is a key process in their environmental fate. While direct studies on Benz(a)anthracene, 7-ethyl-12-methyl- are limited, extensive research on structurally similar compounds, such as 7,12-dimethylbenz(a)anthracene (DMBA), provides significant insights into the likely metabolic pathways.

Mycobacterium vanbaalenii PYR-1 , a versatile bacterium known for its ability to degrade a wide range of high-molecular-weight PAHs, is a model organism for studying the bioremediation of alkylated benz(a)anthracenes. nih.gov Studies on the degradation of DMBA by M. vanbaalenii PYR-1 have shown that the bacterium initiates its attack through both dioxygenation and monooxygenation reactions. asm.orgnih.gov The initial enzymatic attack occurs at both the aromatic ring and the alkyl substituents. asm.orgnih.gov For instance, in the case of DMBA, M. vanbaalenii PYR-1 has been observed to attack the C-5 and C-6 positions of the aromatic ring, as well as the methyl group at C-7. nih.govasm.orgnih.gov Given the structural similarities, it is probable that M. vanbaalenii PYR-1 would metabolize 7-ethyl-12-methylbenz(a)anthracene through similar initial enzymatic attacks on the aromatic nucleus and the ethyl and methyl groups.

Pseudomonas aeruginosa is another bacterium capable of metabolizing alkylated PAHs. Research has demonstrated that P. aeruginosa can oxidize the methyl groups of DMBA to form hydroxymethyl derivatives. nih.gov This suggests that for 7-ethyl-12-methylbenz(a)anthracene, P. aeruginosa would likely initiate degradation by hydroxylating the ethyl and/or methyl substituents, a common initial step in the aerobic degradation of alkylated aromatic compounds.

Fungal Metabolism (e.g., Cunninghamella elegans, Syncephalastrum racemosum)

Fungi, particularly non-ligninolytic species like Cunninghamella elegans , play a significant role in the metabolism of PAHs. These fungi utilize cytochrome P-450 monooxygenase systems to initiate the oxidation of the aromatic ring. Studies on the metabolism of 7-methylbenz[a]anthracene (7-MBA) and 7-hydroxymethylbenz[a]anthracene (7-OHMBA) by C. elegans have identified the formation of various dihydrodiols and their derivatives. nih.gov For 7-MBA, the predominant metabolites were 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov This indicates a two-pronged attack involving both methyl group hydroxylation and ring dioxygenation. It is therefore anticipated that C. elegans would metabolize 7-ethyl-12-methylbenz(a)anthracene by hydroxylating the ethyl and methyl groups and by forming dihydrodiols at various positions on the benz(a)anthracene backbone.

Research involving both Cunninghamella elegans and Syncephalastrum racemosum has shown that the mutagenic activity of extracts from cultures grown with DMBA decreases over time, indicating effective metabolism and detoxification of the compound by these fungi. nih.gov This detoxification capability is attributed to their highly regio- and stereoselective cytochrome P-450 monooxygenase and epoxide hydrolase enzyme systems. nih.gov

Identification of Metabolites Formed During Bioremediation Processes

Based on the metabolic pathways observed for closely related compounds, the bioremediation of 7-ethyl-12-methylbenz(a)anthracene by microorganisms like Mycobacterium vanbaalenii PYR-1 is expected to yield a range of metabolites. Drawing parallels from the degradation of DMBA, the initial metabolites would likely include:

Hydroxylated alkyl groups: 7-(1-hydroxyethyl)-12-methylbenz(a)anthracene and 7-ethyl-12-hydroxymethylbenz(a)anthracene, resulting from monooxygenase activity on the ethyl and methyl substituents, respectively. asm.orgnih.gov

cis- and trans-dihydrodiols: Formed through the action of dioxygenase enzymes on the aromatic rings. For DMBA, the primary dihydrodiols identified were cis- and trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz(a)anthracene. asm.orgnih.gov It is plausible that similar dihydrodiols would be formed from 7-ethyl-12-methylbenz(a)anthracene, likely at the 5,6-positions.

Further degradation would likely involve the cleavage of the aromatic rings, leading to the formation of more complex ring-fission products. For instance, the degradation of the parent compound benz(a)anthracene by M. vanbaalenii PYR-1 results in a variety of metabolites, including diones and acids, indicating that the ultimate fate of the carbon skeleton is its entry into central metabolic pathways. nih.gov

Table 1: Predicted Initial Metabolites of 7-ethyl-12-methylbenz(a)anthracene Degradation by Mycobacterium vanbaalenii PYR-1

Predicted MetabolitePrecursor CompoundEnzymatic Reaction
7-(1-hydroxyethyl)-12-methylbenz(a)anthraceneBenz(a)anthracene, 7-ethyl-12-methyl-Monooxygenation
7-ethyl-12-hydroxymethylbenz(a)anthraceneBenz(a)anthracene, 7-ethyl-12-methyl-Monooxygenation
cis-5,6-dihydro-5,6-dihydroxy-7-ethyl-12-methylbenz(a)anthraceneBenz(a)anthracene, 7-ethyl-12-methyl-Dioxygenation
trans-5,6-dihydro-5,6-dihydroxy-7-ethyl-12-methylbenz(a)anthraceneBenz(a)anthracene, 7-ethyl-12-methyl-Dioxygenation

Regio- and Stereoselective Aspects of Microbial Degradation

The microbial degradation of PAHs is often highly specific in terms of the position of enzymatic attack (regioselectivity) and the three-dimensional structure of the products (stereoselectivity). In the degradation of DMBA by Mycobacterium vanbaalenii PYR-1, a high degree of regio- and stereoselectivity has been observed. nih.govasm.orgnih.gov

The initial dioxygenase attack on DMBA by M. vanbaalenii PYR-1 is regioselective for the C-5 and C-6 positions. nih.govasm.orgnih.gov Furthermore, the resulting dihydrodiols exhibit specific stereochemistry. Chiral stationary-phase HPLC analysis of the DMBA metabolites revealed that the cis-5,6-dihydrodiol was predominantly the (5S,6R)-enantiomer (95%), while the trans-5,6-dihydrodiol was exclusively the (5S,6S)-enantiomer. nih.govasm.orgnih.gov This high stereoselectivity is a hallmark of the enzymatic processes involved and has significant implications for the subsequent metabolism and toxicological properties of the intermediates.

For 7-ethyl-12-methylbenz(a)anthracene, it is expected that microbial degradation by organisms like M. vanbaalenii PYR-1 would also proceed with high regio- and stereoselectivity, likely favoring attack at the same 5,6-positions and producing dihydrodiols with a preferred stereochemical configuration. The presence of an ethyl group at position 7, being bulkier than a methyl group, might influence the relative rates of metabolism at different sites on the aromatic rings. nih.gov

Table 2: Stereochemistry of Dihydrodiol Metabolites from DMBA Degradation by Mycobacterium vanbaalenii PYR-1

MetaboliteAbsolute StereochemistryEnantiomeric Excess
cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz(a)anthracene95% (5S,6R) and 5% (5R,6S)90%
trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz(a)anthracene100% (5S,6S)>99%

Advanced Analytical Methodologies for Detection and Characterization of Benz a Anthracene, 7 Ethyl 12 Methyl and Its Metabolites

Chromatographic Techniques

Chromatography is fundamental to separating the parent compound from complex matrices and resolving its various metabolites. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of PAHs and their metabolites, which are often non-volatile and thermally unstable. While specific studies detailing the HPLC analysis of 7-ethyl-12-methylbenz(a)anthracene are not prevalent, the methods developed for the structurally similar and widely studied 7,12-dimethylbenz(a)anthracene (DMBA) serve as a direct methodological blueprint.

Reversed-phase HPLC is the most common approach. In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. For the separation of DMBA and its hydroxylated metabolites, a gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., a methanol/water mixture) and gradually increasing the organic solvent concentration nih.govsigmaaldrich.com. This allows for the separation of polar metabolites, which elute first, from the nonpolar parent compound. Fluorescence detection is often preferred for its high sensitivity and selectivity for aromatic compounds sigmaaldrich.comnih.gov.

Table 1: Example of a Generic HPLC Gradient for PAH Metabolite Analysis This table illustrates a typical gradient system based on methods for related compounds.

Time (minutes)% Methanol (Solvent A)% Water (Solvent B)Flow Rate (mL/min)
050500.8
2010000.8
2510000.8

This is a representative gradient; actual conditions would require optimization for Benz(a)anthracene (B33201), 7-ethyl-12-methyl-.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC/MS, GC-TOF-MS)

Gas Chromatography (GC) is highly effective for separating volatile and thermally stable compounds like the parent PAH, Benz(a)anthracene, 7-ethyl-12-methyl-. When coupled with a mass spectrometer (MS), it provides definitive identification based on both the retention time from the GC and the mass spectrum of the analyte.

For Benz(a)anthracene, 7-ethyl-12-methyl-, GC-MS analysis reveals a distinct fragmentation pattern. The molecular ion (M+) peak is observed at a mass-to-charge ratio (m/z) of 270, corresponding to its molecular weight nih.gov. The primary fragment ions provide structural information; for instance, a prominent peak at m/z 255 indicates the loss of a methyl group ([M-CH₃]⁺), a characteristic fragmentation for this molecule nih.gov.

Table 2: Key GC-MS Spectral Peaks for Benz(a)anthracene, 7-ethyl-12-methyl-

NIST Numberm/z Top Peakm/z 2nd Highestm/z 3rd Highest
326146255270239
Source: PubChem. nih.gov

Time-of-flight mass spectrometry (GC-TOF-MS) can also be employed for enhanced mass accuracy and resolution, which is beneficial for complex sample matrices.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a simple and rapid method for the separation and qualitative identification of PAH derivatives. In metabolic studies of related compounds such as 7-methylbenz[a]anthracene (B135024) and 12-methylbenz[a]anthracene, TLC has been used to separate various metabolites, including hydroxymethyl derivatives and dihydrodiols nih.gov. While less quantitative than HPLC or GC, TLC is valuable for initial screening, monitoring reaction progress, and isolating fractions for subsequent analysis by other methods like mass spectrometry.

Chiral Stationary-Phase HPLC for Stereoisomer Analysis

The metabolic activation of PAHs often proceeds through the formation of chiral epoxide and dihydrodiol intermediates. The specific stereochemistry (the three-dimensional arrangement of atoms) of these metabolites is a critical determinant of their biological activity and carcinogenic potential. Therefore, resolving and identifying individual enantiomers is essential.

Chiral Stationary-Phase HPLC (CSP-HPLC) is the definitive technique for this purpose. It uses a column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. Although no studies were found that specifically apply this technique to 7-ethyl-12-methylbenz(a)anthracene, extensive research on related compounds demonstrates its necessity and feasibility. For example, CSP-HPLC has been used to directly resolve the enantiomers of dihydrodiol metabolites of 12-methylbenz[a]anthracene and DMBA, revealing that metabolic pathways are often highly stereoselective, producing one enantiomer in excess nih.govnih.gov. This methodology would be directly applicable and crucial for a complete metabolic profile of 7-ethyl-12-methylbenz(a)anthracene.

Spectroscopic and Spectrometric Methods

These methods are indispensable for confirming the identity of analytes and elucidating the precise chemical structures of unknown metabolites.

Mass Spectrometry (MS) for Metabolite Identification and Structural Elucidation

Mass Spectrometry (MS) is the ultimate tool for identifying metabolites by providing precise mass information, which allows for the determination of molecular formulas and the characterization of structural fragments.

As established in the GC/MS section, the parent compound Benz(a)anthracene, 7-ethyl-12-methyl- has a molecular weight of 270.4 g/mol , with a corresponding molecular ion at m/z 270 nih.gov. The identification of metabolites involves looking for masses corresponding to the addition of functional groups. For example, hydroxylation would add 16 Da (an oxygen atom), while the formation of a dihydrodiol adds 34 Da (two hydroxyl groups and two hydrogen atoms).

For more complex, non-volatile, or conjugated metabolites (e.g., sulfate (B86663) or glutathione (B108866) adducts), "soft" ionization techniques like Electrospray Ionization (ESI) are used, often coupled with HPLC (LC-MS). ESI-MS analysis of a related metabolite, 7-sulfoxymethyl-12-methylbenz[a]anthracene, demonstrates the power of this approach. In negative ion mode, ESI-MS could detect the intact sulfate conjugate anion (m/z 351), while in positive ion mode, it could identify the highly reactive benzylic carbocation (m/z 255) formed upon loss of the sulfate group nih.govglobalauthorid.com. Tandem MS (MS/MS) further aids structural elucidation by fragmenting a selected ion and analyzing its daughter fragments, providing detailed structural information nih.gov. This methodology is essential for identifying the full spectrum of metabolites produced from 7-ethyl-12-methylbenz(a)anthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific, published ¹H NMR data for Benz(a)anthracene, 7-ethyl-12-methyl- is not available, the spectrum of the closely related 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) provides a relevant example of the data obtained for this class of compounds. chemicalbook.com The aromatic protons typically appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons would appear much further upfield. In the case of the title compound, the ethyl group would present a characteristic quartet and triplet pattern.

Illustrative ¹H NMR Data for the Analog 7,12-dimethylbenz[a]anthracene (DMBA) in CDCl₃ chemicalbook.com

AssignmentChemical Shift (ppm)Description
Aromatic Protons7.54 - 8.46Multiple complex signals corresponding to the protons on the anthracene (B1667546) ring system.
Methyl Protons (C12-CH₃)3.33Singlet
Methyl Protons (C7-CH₃)3.05Singlet
Note: This data is for the analog compound 7,12-dimethylbenz[a]anthracene and is provided for illustrative purposes only.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are key methods for analyzing conjugated aromatic systems. The extensive π-electron system of the benz[a]anthracene core allows it to absorb ultraviolet (and sometimes visible) light, promoting electrons to higher energy orbitals. The resulting absorption spectrum is characteristic of the chromophore. Fluorescence spectroscopy, which measures the light emitted as the excited molecule returns to its ground state, provides even greater sensitivity and selectivity.

Specific UV-visible absorption and fluorescence spectra for Benz(a)anthracene, 7-ethyl-12-methyl- are not found in the surveyed literature. However, the analysis of related compounds shows that the spectral properties are sensitive to the substitution pattern and the local environment. For instance, studies on the metabolism of 7-methylbenz[a]anthracene (7-MBA) use UV-visible absorption to identify various hydroxylated and dihydrodiol metabolites based on their distinct spectral properties. nih.gov Similarly, fluorescence spectroscopy has been effectively used to study the binding of DMBA and its metabolites to DNA. nih.gov The fluorescence spectra of DNA-bound derivatives indicate that the emissive chromophore is similar to that of a 9,10-dimethylanthracene, suggesting that metabolic activation involves saturation of the 1,2,3,4-ring. nih.gov

Biochemical Assays for DNA Adducts (e.g., ³²P-Postlabeling Assay)

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts—covalent modifications to DNA formed by reactive metabolites of chemical carcinogens. nih.gov The process involves:

Enzymatic digestion of DNA isolated from exposed cells or tissues into individual deoxynucleoside 3'-monophosphates.

Enrichment of the adduct-containing nucleotides.

Transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducts, catalyzed by T4 polynucleotide kinase.

Separation and detection of the radiolabeled adducts, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

This technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studying the genotoxicity of PAHs. nih.gov

While no studies have applied this assay to Benz(a)anthracene, 7-ethyl-12-methyl-, research on its structural analogs provides critical insights into how the ethyl group at position 7 might influence its metabolic activation and DNA binding. A comparative study on the metabolism of 7-ethylbenz[a]anthracene (7-EBA) and 7-methylbenz[a]anthracene (7-MBA) found significant differences in their metabolic profiles. For 7-MBA, the primary metabolites were the 8,9- and 5,6-dihydrodiols. In contrast, for 7-EBA, the 8,9- and 1,2-diols were the predominant products, with the 5,6-diol being only a minor metabolite. nih.gov This suggests that the bulkier ethyl group at the 7-position may sterically hinder metabolism at the K-region (the 5,6-bond) and promote it on the angular benzo-ring. nih.gov

Furthermore, studies using the ³²P-postlabeling assay on DNA from mouse epidermis treated with 7-MBA identified multiple DNA adducts, primarily involving deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) formed from the bay-region diol-epoxides of the compound. nih.gov

Comparative DNA Adduct Levels in Mouse Epidermis for Benz[a]anthracene Analogs nih.gov

CompoundTotal Covalent Binding (pmol/mg DNA)
7-methylbenz[a]anthracene (7-MBA)0.37 ± 0.07
7,12-dimethylbenz[a]anthracene (DMBA)6.4 ± 0.01
Dibenz[a,j]anthracene0.03 ± 0.01
Note: This table illustrates the varying DNA binding potential of related PAHs as measured by the ³²P-postlabeling assay.

Electrochemical Methods (e.g., Adsorptive Transfer Stripping Voltammetry)

Electrochemical methods offer a highly sensitive and cost-effective approach for the detection of electroactive compounds like PAHs. Adsorptive Transfer Stripping Voltammetry (AdTSV) is particularly well-suited for this purpose. The technique involves two main steps:

Adsorptive Accumulation: The analyte is preconcentrated from the sample solution onto the surface of a working electrode (such as a pencil graphite (B72142) electrode) by applying a specific potential for a set period.

Stripping: The potential is then scanned, causing the adsorbed analyte to be oxidized (or reduced). This electrochemical event generates a current peak whose height is proportional to the concentration of the analyte.

This method has been successfully developed for the parent compound, DMBA. Studies have demonstrated that DMBA can be irreversibly oxidized at positive potentials. Using square-wave stripping voltammetry in an acetate (B1210297) buffer (pH 4.8), a well-defined oxidation peak was observed at approximately +1.15 V (vs. Ag/AgCl) after an accumulation step. This allowed for the determination of DMBA in the nanomolar range with a detection limit as low as 0.194 nM.

No specific electrochemical methods have been reported for Benz(a)anthracene, 7-ethyl-12-methyl-. However, given its structural similarity to DMBA, it is highly probable that it would also be electroactive and thus detectable by AdTSV under similar conditions, although the precise oxidation potential and sensitivity would likely differ due to the electronic effects of the ethyl versus the methyl substituent.

Computational and Theoretical Chemistry Approaches for Benz a Anthracene, 7 Ethyl 12 Methyl

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For complex organic molecules like 7-ethyl-12-methylbenz(a)anthracene, DFT provides critical insights into their reactivity and electronic properties. researchgate.net

Studies on related substituted benz(a)anthracene (B33201) derivatives have demonstrated the utility of DFT in correlating electronic structure with carcinogenic activity. researchgate.net These analyses often focus on key molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive. researchgate.net

For the benz(a)anthracene framework, the introduction of alkyl substituents like ethyl and methyl groups alters the electron distribution and, consequently, the HOMO-LUMO gap. The addition of electron-donating alkyl groups generally increases the energy of the HOMO and may decrease the energy gap, thereby enhancing the molecule's reactivity. This increased reactivity is often localized at specific regions of the molecule, such as the "K-region" and "bay-region," which are critical sites for metabolic activation. While specific DFT calculations for 7-ethyl-12-methylbenz(a)anthracene are not widely published, the principles derived from studies on similar PAHs suggest that the ethyl and methyl groups would modulate the electronic properties, influencing its susceptibility to metabolic enzymes. researchgate.netresearchgate.net

Table 1: Key Concepts in DFT Analysis of PAHs

DFT Concept Relevance to 7-ethyl-12-methylbenz(a)anthracene
HOMO Energy Indicates the tendency to donate an electron. Higher energy suggests greater reactivity towards electrophilic attack.
LUMO Energy Indicates the ability to accept an electron. Lower energy suggests greater reactivity towards nucleophilic attack.
HOMO-LUMO Gap Represents the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

| Electron Density Distribution | Highlights regions of the molecule that are electron-rich or electron-poor, predicting sites of metabolic transformation. |

This table is generated based on established principles of Density Functional Theory as applied to aromatic compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a lens to view the three-dimensional structure and dynamic behavior of molecules over time. These techniques are essential for understanding how the specific arrangement of atoms in 7-ethyl-12-methylbenz(a)anthracene influences its biological activity.

Prediction of Carbocation Stability and Reaction Pathways

The carcinogenicity of many PAHs is linked to their metabolic activation to dihydrodiol epoxides. This process involves the formation of carbocation intermediates. The stability of these carbocations is a key determinant of the ultimate carcinogenic potential. Molecular modeling can predict the relative stability of different carbocations that can be formed from 7-ethyl-12-methylbenz(a)anthracene.

The "bay-region" theory of PAH carcinogenesis posits that carbocations formed in the bay region (the sterically hindered region between the 1 and 12 positions in benz(a)anthracene) are particularly stable and, therefore, more likely to react with biological macromolecules like DNA. For 7-ethyl-12-methylbenz(a)anthracene, a carbocation at the benzylic position of the ethyl group or, more critically, a bay-region carbocation following epoxidation of the 1,2,3,4-ring, would be of significant interest. Studies on the carcinogen 7-methylbenz[a]anthracene (B135024) (7-MBA) show it is metabolically activated via its bay-region dihydrodiol-epoxide. nih.govnih.gov The presence of the methyl group at position 12 and the ethyl group at position 7 in 7-ethyl-12-methylbenz(a)anthracene would sterically influence the formation and stability of these reactive intermediates.

Analysis of Charge Delocalization Paths

When a carbocation is formed, its positive charge is often delocalized over the aromatic system. Quantum chemical calculations can map these charge delocalization paths. Extensive delocalization stabilizes the carbocation, making its formation more favorable. In the context of 7-ethyl-12-methylbenz(a)anthracene, the stability of a bay-region carbocation would be enhanced by the delocalization of the positive charge throughout the extensive π-electron system of the four fused benzene (B151609) rings. The ethyl and methyl substituents can further influence this delocalization through hyperconjugation and inductive effects, thereby modulating the carbocation's stability and reactivity towards DNA.

Conformational Analysis and Molecular Geometry (e.g., Planarity, Thickness)

For 7-ethyl-12-methylbenz(a)anthracene, conformational analysis would be used to determine the preferred orientation of the ethyl group and the extent of any deviation from planarity. A non-planar conformation could affect how the molecule intercalates with DNA and fits into the active sites of metabolizing enzymes like cytochrome P450. The steric bulk of the ethyl group at position 7, compared to a methyl group, may influence the preferred conformations of dihydrodiol metabolites, potentially altering their subsequent metabolic processing. nih.gov

Table 2: Computed Molecular Properties of Benz(a)anthracene, 7-ethyl-12-methyl-

Property Value Source
Molecular Formula C21H18 PubChem
Molecular Weight 270.4 g/mol PubChem
XLogP3 6.2 PubChem

| 3D Conformer | Available | PubChem |

Data sourced from the PubChem compound database. nih.gov

Quantum Chemical Calculations in Metabolite Formation and DNA Interaction

Quantum chemical calculations are instrumental in elucidating the mechanisms of PAH metabolism and their subsequent interaction with DNA, which is the initiating event in chemical carcinogenesis.

Metabolism studies on the closely related 7-ethylbenz[a]anthracene (7-EBA) and 7-methylbenz[a]anthracene (7-MBA) provide a basis for predicting the metabolic fate of 7-ethyl-12-methylbenz(a)anthracene. nih.gov For 7-EBA, metabolism leads to the formation of various dihydrodiols, with the 8,9- and 1,2-diols being predominant. nih.gov In contrast, 7-MBA primarily yields the 8,9- and 5,6-diols. nih.gov This suggests that the size of the alkyl group at position 7 influences the regioselectivity of the metabolizing enzymes. nih.gov

For 7-ethyl-12-methylbenz(a)anthracene, it is hypothesized that metabolism would also lead to various dihydrodiols. The ultimate carcinogenic metabolites are believed to be bay-region dihydrodiol epoxides. Quantum calculations can model the entire activation pathway:

Epoxidation: Calculating the activation energies for the formation of different epoxides on the aromatic rings.

Hydration: Modeling the enzymatic hydration of epoxides to form trans-dihydrodiols.

Second Epoxidation: Simulating the formation of the highly reactive dihydrodiol epoxide in the bay region.

Once formed, the dihydrodiol epoxide can react with DNA, forming covalent adducts. Studies have shown that 7-MBA binds to DNA following metabolic activation. nih.gov Similarly, research on 7,12-dimethylbenz(a)anthracene (DMBA) has detailed the formation of DNA adducts from its metabolites. nih.gov Quantum chemical models can predict the most likely sites of attack on DNA bases (e.g., the N2 or N6 positions of guanine (B1146940) and adenine) and the stability of the resulting adducts. These calculations help explain why certain PAHs are potent carcinogens while others are relatively benign, often linking it back to the electronic structure and the stability of the ultimate carcinogenic metabolite.

Future Research Directions in Benz a Anthracene, 7 Ethyl 12 Methyl Studies

Elucidating Unidentified Metabolites and Minor Metabolic Pathways

A cornerstone of understanding the toxicology of Benz(a)anthracene (B33201), 7-ethyl-12-methyl- will be the comprehensive identification of its metabolic products. Research on analogous compounds, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and 7-methylbenz[a]anthracene (B135024) (7-MBA), has revealed complex metabolic pathways involving hydroxylation and the formation of dihydrodiols. nih.govnih.gov For instance, studies on DMBA have identified numerous metabolites, including hydroxylated derivatives at the methyl groups and various dihydrodiols. nih.govnih.gov However, the influence of an ethyl group in place of a methyl group at the 7-position on these pathways is not well understood.

Future investigations should employ high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify previously unrecognized metabolites of Benz(a)anthracene, 7-ethyl-12-methyl-. It is hypothesized that, similar to DMBA, metabolism will occur at the ethyl and methyl groups, as well as on the aromatic ring system. A key area of interest will be the identification of minor metabolic pathways, as these can sometimes lead to the formation of highly reactive and toxic intermediates. For example, while the formation of bay-region dihydrodiol-epoxides is a major activation pathway for many PAHs, other pathways, such as the formation of sulfate (B86663) esters of hydroxymethyl derivatives, have been shown to produce exceptionally reactive mutagens. nih.gov

A comparative analysis of the metabolites formed from Benz(a)anthracene, 7-ethyl-12-methyl- with those of DMBA and 7-ethylbenz[a]anthracene (7-EBA) will be crucial. Studies on 7-EBA have shown that the bulkier ethyl group can alter the regioselectivity of metabolism compared to a methyl group. nih.gov Understanding these differences will be essential for predicting the carcinogenic potential of Benz(a)anthracene, 7-ethyl-12-methyl-.

Advanced Mechanistic Studies on DNA Repair and Downstream Cellular Responses

The genotoxicity of PAHs is primarily attributed to the formation of covalent DNA adducts, which if not repaired, can lead to mutations and initiate carcinogenesis. researchgate.net Research on DMBA has demonstrated its ability to form DNA adducts in various tissues, leading to a cascade of cellular responses. nih.govnih.gov A critical future research direction for Benz(a)anthracene, 7-ethyl-12-methyl- will be to move beyond simple adduct identification to a more nuanced understanding of the cellular consequences.

Advanced mechanistic studies are needed to investigate the efficiency and fidelity of DNA repair pathways, such as nucleotide excision repair (NER), in removing Benz(a)anthracene, 7-ethyl-12-methyl- induced DNA adducts. It is also important to understand the downstream cellular signaling pathways that are activated in response to this specific type of DNA damage. This includes investigating the activation of cell cycle checkpoints, the induction of apoptosis, and the role of key signaling proteins like p53. researchgate.net Studies on DMBA have shown that it can suppress the immune system by affecting pathways like the interleukin-2 (B1167480) pathway, and similar investigations are warranted for its 7-ethyl-12-methyl derivative. nih.gov

Furthermore, research should focus on the cellular responses in different cell types and tissues, as susceptibility to PAH-induced carcinogenesis is often tissue-specific. Understanding why certain tissues may be more or less efficient at repairing DNA damage from Benz(a)anthracene, 7-ethyl-12-methyl- will provide valuable insights into its organ-specific toxicity.

Development of Novel and Efficient Bioremediation Strategies

Given the widespread presence of PAHs in the environment due to incomplete combustion of organic materials, developing effective remediation strategies is a key priority. ca.gov Bioremediation, which utilizes microorganisms to degrade hazardous substances, offers a promising and environmentally friendly approach. While there is a body of research on the microbial degradation of PAHs in general, specific strategies for Benz(a)anthracene, 7-ethyl-12-methyl- are yet to be developed.

Future research should focus on identifying and engineering microorganisms, such as bacteria and fungi, with the enzymatic machinery capable of degrading Benz(a)anthracene, 7-ethyl-12-methyl-. This will involve screening environmental samples for microbes that can utilize this compound as a carbon source. Once identified, the metabolic pathways of degradation in these organisms need to be elucidated. For example, studies on the degradation of DMBA by Mycobacterium vanbaalenii PYR-1 have detailed specific dioxygenation and monooxygenation reactions.

The development of novel bioremediation strategies could also involve the use of microbial consortia or the application of genetic engineering to enhance the degradative capabilities of known organisms. Furthermore, optimizing environmental conditions, such as nutrient availability and oxygen levels, to support microbial activity will be crucial for the successful implementation of these strategies in contaminated sites.

Integration of Multi-Omics Data in Toxicological Research (e.g., Proteomics, Transcriptomics)

The advent of "omics" technologies provides an unprecedented opportunity to understand the toxicological impact of chemicals at a systems level. The integration of transcriptomics, proteomics, and metabolomics data can offer a holistic view of the cellular perturbations caused by Benz(a)anthracene, 7-ethyl-12-methyl-.

Future toxicological studies should move beyond single-endpoint analyses and adopt a multi-omics approach. For instance, transcriptomic analysis can reveal changes in gene expression profiles following exposure, highlighting the cellular pathways that are affected. Proteomic studies can then validate these findings at the protein level and identify post-translational modifications that may alter protein function. mdpi.comnih.govresearchgate.netf1000research.com

A significant challenge and a key research direction will be the bioinformatic integration of these large datasets to construct comprehensive models of the toxicological pathways. mdpi.comresearchgate.net This will allow for the identification of key molecular initiating events and the subsequent key events that lead to adverse outcomes. Such an approach, as applied in studies of DMBA-induced cancers, can help in identifying potential biomarkers of exposure and effect for Benz(a)anthracene, 7-ethyl-12-methyl-. mdpi.comnih.govresearchgate.netf1000research.com

Refined Computational Predictions of Biological Activity and Reactivity with Experimental Validation

Computational toxicology offers powerful tools for predicting the biological activity and reactivity of chemicals, reducing the need for extensive animal testing. For a compound like Benz(a)anthracene, 7-ethyl-12-methyl-, where experimental data is scarce, in silico models can provide initial estimates of its potential toxicity.

Future research should focus on developing and refining quantitative structure-activity relationship (QSAR) models for substituted PAHs. These models can predict properties such as carcinogenicity, mutagenicity, and receptor binding based on the chemical structure. However, the accuracy of these predictions is highly dependent on the quality and diversity of the training data. Therefore, it is crucial that computational predictions are followed by experimental validation.

For example, computational models can predict the most likely sites of metabolic activation on the Benz(a)anthracene, 7-ethyl-12-methyl- molecule. These predictions can then be tested in vitro using microsomal preparations, followed by the identification of the resulting metabolites. nih.gov Similarly, predicted DNA adducts can be synthesized and used as standards in experimental studies. This iterative process of computational prediction and experimental validation will be key to efficiently characterizing the hazards of Benz(a)anthracene, 7-ethyl-12-methyl-.

Investigation of Environmental Transport and Bioavailability in Complex Ecosystems

The ultimate impact of a chemical on the environment and human health is determined not only by its intrinsic toxicity but also by its environmental fate and bioavailability. There is currently a lack of information on how Benz(a)anthracene, 7-ethyl-12-methyl- behaves in the environment.

Future research should investigate the partitioning of this compound in different environmental compartments, such as soil, water, and air. Studies on its sorption to soil and sediment particles, its potential for long-range atmospheric transport, and its bioaccumulation in aquatic and terrestrial organisms are needed.

Understanding the bioavailability of Benz(a)anthracene, 7-ethyl-12-methyl- in complex ecosystems is particularly important. This involves studying how factors such as soil organic matter content and the presence of other pollutants affect its uptake by organisms. Such research will be critical for conducting accurate environmental risk assessments and for developing effective strategies to manage and mitigate the risks associated with this compound.

Data Tables

Table 1: Comparison of Metabolites from Related Benz(a)anthracene Compounds

CompoundMajor MetabolitesReference
7-Methylbenz[a]anthracene (7-MBA)8,9-dihydrodiol, 5,6-dihydrodiol nih.gov
7-Ethylbenz[a]anthracene (7-EBA)8,9-dihydrodiol, 1,2-dihydrodiol nih.gov
7,12-Dimethylbenz[a]anthracene (DMBA)7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), 7-methyl-12-hydroxymethylbenz[a]anthracene, various dihydrodiols nih.gov

Table 2: Proteins Implicated in DMBA-Induced Carcinogenesis

ProteinSuspected Role in CarcinogenesisReference
HER-2Receptor tyrosine kinase, oncogene nih.govf1000research.com
NischarinTumor suppressor nih.govf1000research.com
COX-2Inflammation and cell proliferation nih.govf1000research.com
VimentinEpithelial-mesenchymal transition nih.govf1000research.com
p16Tumor suppressor, cell cycle regulation nih.govf1000research.com
TNFInflammation, apoptosis nih.govf1000research.com

Q & A

Q. What are the critical safety protocols for handling 7-ethyl-12-methylbenz(a)anthracene in laboratory settings?

Answer:

  • Engineering Controls: Use Class I, Type B biological safety hoods during mixing or handling to minimize aerosol formation .
  • Personal Protective Equipment (PPE): Wear gloves made of Polyvinyl Alcohol (PVA) or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent skin absorption .
  • Storage: Store in tightly sealed containers in cool, ventilated areas, away from oxidizers (e.g., peroxides, chlorates) .
  • Exposure Limits: Adhere to OSHA’s permissible exposure limit (PEL) of 0.2 mg/m³ and ACGIH’s threshold limit value (TLV) of 0.1 mg/m³ .

Q. How can acute and chronic health effects of 7-ethyl-12-methylbenz(a)anthracene exposure be monitored?

Answer:

  • Acute Effects: Monitor for immediate symptoms (e.g., skin/eye irritation, respiratory distress) using workplace air sampling and real-time particulate detectors .
  • Chronic Effects: Implement biannual liver/kidney function tests and complete blood counts for researchers with prolonged exposure .
  • Medical Surveillance: Follow OSHA’s Access to Employee Exposure and Medical Records Standard (29 CFR 1910.1020) to track long-term health data .

Q. What methodologies are recommended for minimizing airborne exposure during experimental workflows?

Answer:

  • Local Exhaust Ventilation (LEV): Install LEV systems with HEPA filters to capture particulates during synthesis or weighing .
  • Wet Cleaning: Use wet methods (e.g., ethanol-dampened wipes) for decontamination to avoid dry sweeping .
  • Air Monitoring: Deploy gas chromatography-mass spectrometry (GC-MS) to quantify airborne PAH concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation) influence the carcinogenic potency of benz(a)anthracene derivatives?

Answer:

  • Mechanistic Insights: Methyl or ethyl groups at the 7- and 12-positions enhance metabolic activation, forming diol-epoxides that bind DNA, as seen in 7,12-dimethylbenz(a)anthracene (DMBA) .
  • Comparative Studies: DMBA induces mammary tumors in rodents at 50 mg doses, while non-alkylated benz(a)anthracene requires higher doses and longer latency .
  • Experimental Design: Use Ames test (Salmonella typhimurium TA100 + S9 metabolic activation) to quantify mutagenicity of derivatives .

Q. How can contradictory carcinogenicity data across animal models be resolved?

Answer:

  • Data Discrepancies: In mice, 7-ethyl-12-methylbenz(a)anthracene primarily induces skin and lung tumors, whereas rat studies show bladder carcinogenicity .
  • Methodological Adjustments: Control variables include solvent choice (e.g., dodecane enhances tumor yield vs. toluene) and administration route (subcutaneous vs. dermal) .
  • Meta-Analysis: Cross-reference IARC evaluations (Group 2A) with in vitro DNA adduct formation assays to validate in vivo findings .

Q. What advanced techniques are used to study metabolic activation pathways of 7-ethyl-12-methylbenz(a)anthracene?

Answer:

  • Cytochrome P450 Profiling: Use liver microsomes from Aroclor 1254-induced rats to identify CYP1A1/1B1-mediated oxidation .
  • Metabolite Detection: Apply high-resolution LC-MS/MS to characterize dihydrodiol and epoxide intermediates .
  • DNA Adduct Mapping: Employ ³²P-postlabeling to quantify adducts in target tissues (e.g., mammary glands) .

Q. How do environmental matrices (e.g., soil, aerosols) affect the stability and bioavailability of 7-ethyl-12-methylbenz(a)anthracene?

Answer:

  • Degradation Studies: Simulate UV exposure (254 nm) to measure photolytic half-life (t₁/₂ = 48–72 hrs) in topsoil .
  • Bioavailability Assays: Use passive sampling devices (e.g., polyethylene strips) to measure partitioning coefficients (log Kₒw = 5.8) .
  • Ecotoxicity Models: Deploy OECD Test Guideline 307 to assess aerobic soil degradation kinetics .

Q. What experimental strategies address challenges in synthesizing high-purity 7-ethyl-12-methylbenz(a)anthracene?

Answer:

  • Purification Methods: Use recrystallization in ethanol/benzene (1:3 v/v) followed by column chromatography (silica gel, hexane eluent) .
  • Analytical Validation: Confirm purity (>98%) via GC-MS (DB-5 column, 60–280°C gradient) and ¹H-NMR (δ 7.8–8.3 ppm for aromatic protons) .
  • Stability Testing: Monitor thermal decomposition at 25°C using differential scanning calorimetry (DSC) .

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